molecular formula C10H16O3 B14327060 3-Methylpent-1-en-3-yl 3-oxobutanoate CAS No. 102540-62-5

3-Methylpent-1-en-3-yl 3-oxobutanoate

Cat. No.: B14327060
CAS No.: 102540-62-5
M. Wt: 184.23 g/mol
InChI Key: XUDHRWBCYJWQRK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpent-1-en-3-yl 3-oxobutanoate typically involves the esterification of 3-methylpent-1-en-3-ol with 3-oxobutanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-1-en-3-yl 3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylpent-1-en-3-yl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylpent-1-en-3-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

102540-62-5

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-methylpent-1-en-3-yl 3-oxobutanoate

InChI

InChI=1S/C10H16O3/c1-5-10(4,6-2)13-9(12)7-8(3)11/h5H,1,6-7H2,2-4H3

InChI Key

XUDHRWBCYJWQRK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=C)OC(=O)CC(=O)C

Origin of Product

United States

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